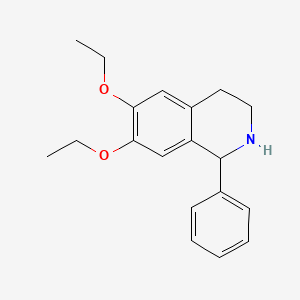

6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

説明

特性

IUPAC Name |

6,7-diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-3-21-17-12-15-10-11-20-19(14-8-6-5-7-9-14)16(15)13-18(17)22-4-2/h5-9,12-13,19-20H,3-4,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUZNOUZPRHPOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pomeranz–Fritsch–Bobbitt cyclization of appropriate precursors. One common method includes the reaction of 6,7-diethoxy-1-phenylisoquinoline with reducing agents under controlled conditions to yield the desired tetrahydroisoquinoline derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product .

化学反応の分析

Types of Reactions: 6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can yield different tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.

Major Products: The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, depending on the reaction conditions and reagents used .

科学的研究の応用

6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: This compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

作用機序

The mechanism of action of 6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects: Ethoxy vs. Methoxy Groups

A key structural distinction lies in the substitution pattern at positions 6 and 5. For example:

- 6,7-Dimethoxy-1-phenyl-THIQ (CAS: 63768-20-7) replaces ethoxy with methoxy groups, reducing steric bulk and lipophilicity. This impacts pharmacokinetics, as ethoxy groups enhance membrane permeability compared to methoxy ().

- 1-Aryl-6,7-dimethoxy-THIQ derivatives (e.g., anticonvulsant 6d: 2-acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-THIQ) show that methoxy groups at 6,7 combined with aryl substitutions at position 1 improve binding to AMPA receptors, with IC₅₀ values in the micromolar range ().

Table 1: Substituent Impact on Physicochemical Properties

| Compound | Substituents (Positions 6,7) | logP* | Solubility (mg/mL) |

|---|---|---|---|

| 6,7-Diethoxy-1-phenyl-THIQ | -OCH₂CH₃ | 3.8 | 0.12 (HCl salt) |

| 6,7-Dimethoxy-1-phenyl-THIQ | -OCH₃ | 2.9 | 0.45 (HCl salt) |

| Salsolinol (6,7-dihydroxy-THIQ) | -OH | 1.2 | 5.6 |

*Calculated using fragment-based methods ().

Anticonvulsant Activity

- 6,7-Diethoxy-1-phenyl-THIQ: Limited direct data, but structural analogs like 1-aryl-6,7-dimethoxy-THIQs (e.g., compound 6d) show ED₅₀ values of 15 mg/kg in DBA/2 mice for audiogenic seizures ().

- 1-(4-Methoxyphenyl)-6,7-dimethoxy-THIQ (CAS: 55580-65-9) demonstrates moderate anticonvulsant activity, highlighting the importance of para-substituted aryl groups ().

Vasorelaxant Effects

- 1-Aryl-6,7-dimethoxy-THIQ alkaloids reduce KCl-induced contractions by 89.5% and PE-induced contractions by 75.2% at 100 μM, with IC₅₀ values of 41.6 μM (). Diethoxy analogs may exhibit altered efficacy due to increased lipophilicity.

Neurotoxicity vs. Neuroprotection

- Catechol-THIQs (e.g., salsolinol, 6,7-dihydroxy-THIQ) are neurotoxic via MAO-mediated oxidation to isoquinolinium ions, implicated in Parkinson’s disease ().

- Non-catechol THIQs (e.g., 1-benzyl-THIQ) show neuroprotective effects. The diethoxy substitution in 6,7-diethoxy-1-phenyl-THIQ likely reduces oxidative stress compared to catechols ().

Table 2: Key Pharmacological Parameters of Selected THIQs

| Compound | Target Activity | IC₅₀/ED₅₀ | Mechanism |

|---|---|---|---|

| 6,7-Diethoxy-1-phenyl-THIQ | Anticonvulsant (predicted) | N/A | AMPA receptor modulation |

| 1-Aryl-6,7-dimethoxy-THIQ (6d) | Anticonvulsant | 15 mg/kg (ED₅₀) | Non-competitive AMPA antagonism |

| Salsolinol | Neurotoxicity | 10 μM (DA neuron loss) | MAO-B activation, ROS generation |

| 1-Benzyl-THIQ | Neuroprotection | 50 μM (in vitro) | Antioxidant, anti-apoptotic |

Structure-Activity Relationship (SAR) Insights

- Position 1 Substitutions : Aryl groups (e.g., phenyl, 4-methylphenyl) enhance anticonvulsant activity by stabilizing hydrophobic interactions in receptor pockets ().

- Positions 6 and 7 : Ethoxy/methoxy groups optimize steric and electronic effects for target engagement. Diethoxy substitutions may prolong half-life due to reduced metabolic oxidation ().

- N-Methylation: Increases lipophilicity and blood-brain barrier penetration but may elevate neurotoxicity (e.g., N-methyl-salsolinol vs. salsolinol) ().

生物活性

6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 94914-42-8) is a compound belonging to the tetrahydroisoquinoline class. Its unique structure, featuring ethoxy groups at the 6 and 7 positions and a phenyl group at the 1 position, suggests potential biological activities that are currently under investigation. This article aims to synthesize findings from diverse sources regarding its biological activity, including mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.

The biological activity of 6,7-diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been studied for its effects on enzymes related to neurotransmitter metabolism and oxidative stress responses.

- Receptor Modulation : It may also modulate receptor activity, potentially influencing neurotransmitter systems such as dopamine and serotonin pathways. This modulation can affect mood regulation and cognitive functions.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Neuroprotective Effects : Research indicates that 6,7-diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline exhibits neuroprotective properties. It has been shown to reduce neuronal cell death in models of neurodegenerative diseases by mitigating oxidative stress and inflammation.

- Antioxidant Activity : The compound demonstrates significant antioxidant activity, which can protect cells from oxidative damage. This property is crucial in preventing cellular aging and various diseases linked to oxidative stress.

- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation in various biological systems, contributing to its potential therapeutic applications in inflammatory diseases.

Comparative Analysis

To understand the unique properties of 6,7-diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline compared to similar compounds, a comparison table is provided below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | Dimethoxy groups instead of ethoxy | Neuroprotective and antioxidant effects |

| 6,7-Dihydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline | Hydroxy groups at positions 6 and 7 | Potential for enzyme inhibition |

| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | Lacks substituents at positions 6 and 7 | Basic neuroactivity |

Case Studies

A selection of case studies provides insights into the practical implications of the biological activities of this compound:

Case Study 1: Neuroprotection in Animal Models

In a study examining neuroprotective effects in rodent models of Parkinson's disease, treatment with 6,7-diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline resulted in reduced dopaminergic neuron loss and improved motor function compared to control groups. The mechanism was attributed to the compound's ability to scavenge reactive oxygen species (ROS) and inhibit pro-inflammatory cytokines.

Case Study 2: Antioxidant Efficacy

Another study focused on the antioxidant capacity of the compound demonstrated significant reductions in malondialdehyde (MDA) levels—a marker of oxidative stress—in treated cells versus untreated controls. This finding supports its potential use in formulations aimed at combating oxidative damage.

Q & A

Q. What are the common synthetic routes for 6,7-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, and how do substituent positions influence method selection?

The synthesis of tetrahydroisoquinoline derivatives typically involves cyclization strategies, such as the Pictet-Spengler reaction or Bischler-Napieralski condensation. Substituent positions (e.g., 6,7-diethoxy groups) dictate reagent compatibility and reaction conditions. For example:

- Epoxide-mediated cyclization : Similar to methods used for bifunctional tetrahydroquinolines, where epichlorohydrin reacts with aromatic amines to form intermediates that undergo intramolecular cyclization .

- Multi-step protocols : Methoxy or ethoxy groups at positions 6 and 7 often require protection/deprotection steps to avoid side reactions .

Key factors : Solvent polarity, temperature, and catalyst selection (e.g., Lewis acids for regioselectivity).

Q. Which spectroscopic and chromatographic methods are optimal for characterizing 6,7-Diethoxy-1-phenyltetrahydroisoquinoline?

- NMR spectroscopy : H and C NMR resolve ethoxy group splitting patterns and phenyl ring protons. For example, methoxy protons in similar compounds appear as singlets at δ 3.7–4.0 ppm .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected for CHNO: 298.1808) and fragmentation patterns .

- HPLC/Purification : Reverse-phase HPLC with C18 columns ensures purity, particularly for isolating diastereomers .

Q. What biological activities are associated with 6,7-Diethoxy-1-phenyltetrahydroisoquinoline, and how are these evaluated experimentally?

- Receptor binding assays : Fluorometric or radioligand displacement studies to assess affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

- Enzyme inhibition : Kinetic assays (e.g., Michaelis-Menten) for evaluating inhibition of monoamine oxidase (MAO) or cytochrome P450 enzymes .

- Cellular models : Apoptosis or oxidative stress assays in neuronal cell lines to probe neuroprotective effects .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 6,7-Diethoxy-1-phenyltetrahydroisoquinoline to improve yield and enantiomeric purity?

- Chiral catalysts : Use of (R)- or (S)-BINOL-derived catalysts in asymmetric cyclization to enhance enantioselectivity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction rates for ethoxy group incorporation .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >90% yield in analogous tetrahydroisoquinolines .

Q. How do structural modifications at the 1-phenyl and 6,7-diethoxy positions alter pharmacological activity?

Q. How can contradictory data in receptor binding studies for this compound be resolved?

- Orthogonal assays : Validate initial findings using SPR (surface plasmon resonance) alongside traditional radioligand assays to rule out false positives .

- Molecular docking : Computational modeling (e.g., AutoDock Vina) to identify binding poses and validate experimental IC values .

- Metabolite screening : LC-MS/MS to check for active metabolites that may contribute to observed discrepancies .

Q. What strategies are effective in designing 6,7-Diethoxy-1-phenyltetrahydroisoquinoline analogs for selective kinase inhibition?

- Scaffold hopping : Replace the tetrahydroisoquinoline core with indole or quinazoline moieties to target ATP-binding pockets .

- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade kinases selectively .

- Crystallography-guided design : Use X-ray structures of kinase-ligand complexes to optimize substituent positions for hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。